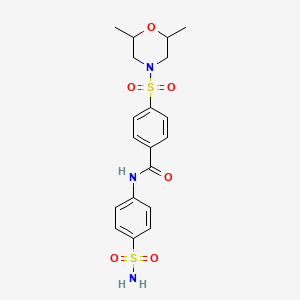
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information on its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This includes information on the compound’s stereochemistry and conformation.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes information on the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Scientific Research Applications
Antibacterial and Antimicrobial Therapy : As part of the sulfonamide class, "4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide" may have applications in the treatment of bacterial infections and diseases caused by microorganisms, leveraging its bacteriostatic properties to inhibit bacterial growth (Gulcin & Taslimi, 2018).
Cancer Therapy : Sulfonamide compounds, including "4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide", have been explored for their potential in cancer therapy. Their ability to inhibit various enzymes and receptors involved in cancer cell proliferation and survival makes them promising candidates for anticancer agents (Gulcin & Taslimi, 2018).
Treatment of Other Diseases : The structural motif of sulfonamides allows their application in the treatment of a variety of other conditions such as glaucoma, inflammation, and dandruff. This versatility underscores the potential of "4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide" in contributing to novel therapeutic approaches for these diseases (Gulcin & Taslimi, 2018).
Safety And Hazards
Safety and hazards analysis involves studying the potential risks associated with the compound. This includes information on its toxicity, flammability, and environmental impact.
Future Directions
Future directions could include potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis.
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-13-11-22(12-14(2)28-13)30(26,27)18-7-3-15(4-8-18)19(23)21-16-5-9-17(10-6-16)29(20,24)25/h3-10,13-14H,11-12H2,1-2H3,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEUEIXVCJROOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-sulfamoylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B3017221.png)


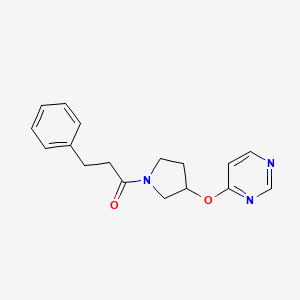

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)
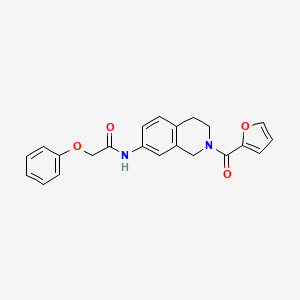
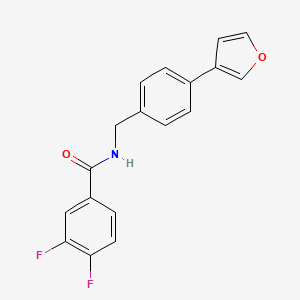


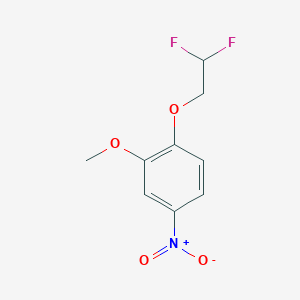
![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)
![Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3017243.png)